3-[(benzylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
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Overview
Description
3-[(benzylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a complex organic compound that belongs to the thiazoloquinazoline family This compound is characterized by its unique structure, which includes a thiazole ring fused to a quinazoline moiety, along with a benzylsulfanyl group
Mechanism of Action
Target of Action
The primary target of the compound 3-[(benzylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is the Epidermal Growth Factor Receptors (EGFRs) . EGFRs are a group of receptor tyrosine kinases that play crucial roles in cellular processes such as cell proliferation, survival, and differentiation .
Mode of Action
This compound interacts with EGFRs, leading to the dimerization of these receptors upon ligand binding . This dimerization initiates downstream signaling cascades and activates the intracellular kinase domain . The activation of autophosphorylation through the kinase domain results in processes like metastasis, cell proliferation, and angiogenesis .
Biochemical Pathways
The compound affects the EGFR signaling pathway, which has downstream effects on various cellular processes. The activation of EGFRs leads to the autophosphorylation of the kinase domain, triggering a cascade of biochemical reactions that promote cell proliferation, survival, and migration .
Result of Action
The compound exhibits promising anti-cancer activity against ovary and prostate carcinoma cell lines (OVCAR-3 and PC-3) . It induces apoptosis and results in cell cycle arrest at G1 and G2/M transition phases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(benzylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through the reaction of a suitable thiourea derivative with α-haloketones under basic conditions.
Quinazoline Ring Formation: The thiazole intermediate is then reacted with anthranilic acid derivatives to form the quinazoline ring system.
Introduction of the Benzylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(benzylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, alkyl halides, in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
3-[(benzylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-[(phenylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
- 3-[(methylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
Uniqueness
3-[(benzylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a promising candidate for drug development and other applications.
Properties
IUPAC Name |
3-(benzylsulfanylmethyl)-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS2/c21-17-15-8-4-5-9-16(15)19-18-20(17)14(12-23-18)11-22-10-13-6-2-1-3-7-13/h1-9,14H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTBFUJKBYAYMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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